molecular formula C8H22Cl3N3 B1389579 2-(4-Ethyl-piperazin-1-yl)-ethylamine trihydrochloride CAS No. 1185294-84-1

2-(4-Ethyl-piperazin-1-yl)-ethylamine trihydrochloride

Cat. No. B1389579
CAS RN: 1185294-84-1
M. Wt: 266.6 g/mol
InChI Key: OXIGUQJNSMBSGB-UHFFFAOYSA-N
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Description

Ethylpiperazine is a class of organic compounds known as piperazines. Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can vary widely depending on the specific compound and the conditions under which the reaction is carried out . Without specific information on “2-(4-Ethyl-piperazin-1-yl)-ethylamine trihydrochloride”, it’s difficult to provide an accurate chemical reactions analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. These properties can be determined experimentally or predicted using computational methods .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some piperazine derivatives are classified as flammable liquids and can cause skin irritation . Always handle chemicals with appropriate safety precautions.

Future Directions

The future directions for research on a specific compound depend on its known properties and potential applications. Piperazine derivatives are a focus of ongoing research due to their wide range of biological activities .

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)ethanamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3.3ClH/c1-2-10-5-7-11(4-3-9)8-6-10;;;/h2-9H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIGUQJNSMBSGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCN.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Ethyl-piperazin-1-yl)-ethylamine trihydrochloride

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